tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7,7-difluoro-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F2N2O3/c1-11(2,3)20-10(19)17-7-12(4-5-16-9(12)18)6-13(14,15)8-17/h4-8H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGABIOSBPKNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNC2=O)CC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Multi-Component Assembly via Spirocyclization
One of the prominent methods involves the multi-component assembly of the core spiro structure through cyclization reactions of suitable precursors. This approach typically employs:
- Starting materials : Diamines or amino alcohol derivatives that can form the diazaspiro framework.
- Fluorination step : Introduction of fluorine atoms at the 9-position via nucleophilic or electrophilic fluorination agents.
- Esterification : Incorporation of the tert-butyl ester group through esterification reactions with tert-butyl chloroformate or tert-butyl alcohol derivatives.
Research findings :
A typical protocol involves initial formation of the diazaspiro core via intramolecular cyclization of amino precursors, followed by fluorination at the appropriate position, and subsequent esterification to yield the final product. This method is efficient for obtaining high yields and structural specificity.
Fluorination of Pre-formed Spirocyclic Intermediates
Another established route involves synthesizing a precursor spirocyclic compound devoid of fluorine atoms, then selectively introducing fluorine at the 9-position:
- Step 1 : Synthesize the non-fluorinated diazaspiro compound via cyclization of suitable amino precursors.
- Step 2 : Subject the intermediate to nucleophilic fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, targeting the 9-position.
- Step 3 : Convert the carboxylic acid to its tert-butyl ester via esterification with tert-butyl alcohol in the presence of a coupling reagent like DCC (dicyclohexylcarbodiimide).
Use of Fluorinated Building Blocks and Spirocyclization
A third approach utilizes fluorinated building blocks as starting materials:
- Preparation of fluorinated amino precursors : Synthesis of amino compounds bearing fluorine substituents at the desired positions.
- Spirocyclization : Cyclization reactions under basic or acidic conditions to form the diazaspiro core.
- Final esterification : Introduction of the tert-butyl ester group through standard esterification protocols.
Research insights :
This approach benefits from the availability of fluorinated building blocks and allows for modular synthesis, enabling structural diversification.
Research Findings and Considerations
- Selectivity and Yield : Fluorination at the 9-position is highly regioselective when using nucleophilic fluorinating agents, leading to high yields of the difluoro compound.
- Reaction Conditions : Mild conditions are preferred to prevent degradation of sensitive intermediates. Solvent choice (e.g., dichloromethane, acetonitrile) and temperature control are critical.
- Esterification : Typically performed under anhydrous conditions with tert-butyl alcohol and coupling agents like DCC or via tert-butyl chloroformate, ensuring high purity of the ester group.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
- Oxidation products: Oxo derivatives.
- Reduction products: Amine derivatives.
- Substitution products: Compounds with substituted functional groups .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex spirocyclic compounds.
- Employed in the development of fluorinated organic molecules for various applications .
Biology:
- Investigated for potential use in the design of biologically active molecules, such as enzyme inhibitors .
Medicine:
- Explored for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals .
Industry:
Mechanism of Action
The mechanism by which tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, while the spirocyclic structure provides rigidity and stability .
Comparison with Similar Compounds
Structural and Physicochemical Differences
Key Observations :
- Stereospecific analogs (e.g., 1821797-68-5) highlight the importance of chiral centers in pharmacological activity, though the target compound lacks explicit stereochemical designation .
- The benzyl-substituted analog (1330764-01-6) demonstrates how bulky hydrophobic groups increase molecular weight and may reduce solubility compared to fluorine substitutions .
Key Observations :
- The target compound’s synthesis likely follows methods similar to those in , involving hydrogenation and tert-butyl carbamate protection. However, fluorination steps (e.g., via electrophilic fluorination) may complicate its synthesis compared to non-fluorinated analogs .
- Higher yields (e.g., 88–95% in ) are achieved for less complex spirocycles, suggesting fluorination and ketone introduction in the target compound may reduce efficiency.
Key Observations :
- Fluorinated spirocycles like the target compound are designed for improved metabolic stability and target selectivity , as seen in rolapitant, a clinically approved spiro-based drug .
- Shared hazard profiles (e.g., H302, H315) across spirocarbamates underscore the need for stringent safety protocols during handling .
Biological Activity
tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C₁₃H₂₀F₂N₂O₃, and it has a molecular weight of approximately 290.31 g/mol. The compound features a tert-butyl group, two fluorine atoms at the 9-position, and a carboxylate functional group, which contribute to its potential biological activities and reactivity.
Structural Characteristics
The compound's structure includes:
- Spirocyclic Framework : The diazaspiro[4.5]decane core is significant for its potential interactions with biological targets.
- Functional Groups : The presence of a ketone (oxo) and a carboxylate group suggests reactivity that could be explored for biological applications.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylic acid | C₁₃H₂₀N₂O₃ | Lacks fluorine substitution |
| 9-Fluoro-2,7-diaza-spiro[4.5]decane | C₁₂H₁₈FN₂ | Fluorine at different position |
| 9,9-Difluoro-spiro[4.5]decane derivatives | Varies | Different substituents on spiro framework |
Research Findings and Case Studies
Despite the lack of extensive research directly focused on this compound, some insights can be drawn from related studies:
- Molecular Docking Studies : In silico studies using molecular docking simulations could provide insights into the binding affinities of this compound with various biological targets.
- In Vitro Assays : Experimental assays could be designed to test the biological activity of this compound against bacterial strains or cancer cell lines.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity can guide future synthesis and testing efforts.
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling tert-butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate in laboratory settings?
- Methodological Answer :
- Avoid skin/eye contact using nitrile gloves (inspected for integrity) and safety goggles. Use flame-retardant antistatic lab coats and ensure proper ventilation to mitigate respiratory irritation risks .
- Store refrigerated in tightly sealed containers to prevent moisture absorption and electrostatic buildup. Reseal opened containers immediately and store upright .
- In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap. Seek medical consultation .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodological Answer :
- Stability is maintained under refrigeration (2–8°C) in dry, airtight containers. Monitor for discoloration or precipitate formation as signs of degradation .
- Avoid incompatible materials (e.g., strong oxidizers), though specific incompatibilities are not documented. Test small batches under experimental conditions (e.g., elevated temperatures) to assess stability .
Q. What are the recommended synthetic routes for this compound?
- Methodological Answer :
- Base the synthesis on analogous spirocyclic compounds:
Spiro ring formation : Use cyclization reactions (e.g., intramolecular SN2) with tert-butyl carboxylate protecting groups .
Fluorination : Introduce fluorine atoms via electrophilic fluorinating agents (e.g., Selectfluor®) at the 9,9-positions .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for structurally similar spirocyclic compounds?
- Methodological Answer :
- Data reconciliation : Compare SDS entries (e.g., H302/H315 vs. "no known hazards" in vs. 11). Prioritize peer-reviewed toxicology studies over supplier SDS when available.
- In vitro assays : Conduct MTT assays (cell viability) and Ames tests (mutagenicity) to fill data gaps .
- Computational modeling : Use QSAR models to predict acute toxicity (oral, dermal) based on substituent effects (e.g., fluorine’s electron-withdrawing properties) .
Q. What analytical techniques are optimal for characterizing degradation products of this compound under thermal stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures.
- GC-MS/HPLC-MS : Detect volatile (e.g., CO, NOx) and non-volatile decomposition products (e.g., tert-butyl alcohol derivatives) .
- NMR spectroscopy : Monitor structural changes (e.g., loss of fluorine substituents via ¹⁹F NMR) .
Q. How can the pharmacological activity of this compound be explored given its spirocyclic and difluoro motifs?
- Methodological Answer :
- Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases, proteases) where the spiro scaffold and fluorine atoms enhance binding affinity .
- In silico docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., SARS-CoV-2 main protease) .
- SAR studies : Synthesize analogs (e.g., varying tert-butyl groups) to assess steric/electronic effects on bioactivity .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on respiratory irritation (H335) vs. "no data available" for this compound?
- Methodological Answer :
- Controlled exposure studies : Use a flow-through chamber to expose murine models to aerosolized compound, monitoring bronchial inflammation markers (e.g., IL-6) .
- Cross-reference analogs : Compare with structurally similar compounds (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, H335 confirmed in ) to infer hazards .
Methodological Best Practices
Q. What parameters should be prioritized when reporting synthetic yields and purity for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
